

(2R)-Flavanomarein extraction and isolation from *Coreopsis tinctoria*

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Compound of Interest

Compound Name: (2R)-Flavanomarein

Cat. No.: B3029171

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Application Note: (2R)-Flavanomarein from *Coreopsis tinctoria*

Introduction

Coreopsis tinctoria, commonly known as plains coreopsis or dyer's coreopsis, is a species of flowering plant in the family Asteraceae. It is a traditional medicinal plant with a rich history of use for various ailments.[1] Modern phytochemical research has revealed that *Coreopsis tinctoria* is a rich source of bioactive flavonoids, with **(2R)-Flavanomarein** being a significant constituent.[2][3] Flavanomarein, a flavanone glycoside, has garnered considerable interest from researchers and drug development professionals due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[3] This application note provides detailed protocols for the extraction and isolation of **(2R)-Flavanomarein** from the flowering tops of *Coreopsis tinctoria*, along with quantitative data and a schematic representation of a key signaling pathway influenced by flavonoids from this plant.

Data Presentation

The following table summarizes the quantitative data for the extraction and isolation of Flavanomarein from *Coreopsis tinctoria* based on documented laboratory findings.

Extraction/Fractionation Stage	Compound	Concentration (% w/w of dry extract)	Purity	Reference
Aqueous Extract (Fresh)	Flavanomarein (both isomers)	7.14%	Not Specified	[4]
Aqueous Extract (Old)	Flavanomarein (both isomers)	7.91%	Not Specified	[4]
Polyamide Column Chromatography Eluate	Flavanomarein	Not Specified	99.6%	[3]

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoid-Rich Fraction

This protocol details the initial extraction of a flavonoid-rich fraction from the dried flowering tops of *Coreopsis tinctoria*.

Materials:

- Dried flowering tops of *Coreopsis tinctoria*
- Deionized water
- Hexane
- Ethyl acetate
- Methanol
- Beakers and flasks
- Heating mantle or water bath
- Separatory funnel

- Rotary evaporator
- Filter paper

Procedure:

- **Infusion:** Prepare an aqueous extract by infusing 5 g of dried and powdered flowering tops of *Coreopsis tinctoria* in 150 mL of boiling deionized water. Allow the mixture to steep for 30 minutes.
- **Filtration:** Filter the infusion through filter paper to remove solid plant material.
- **Lyophilization (Optional):** The aqueous extract can be lyophilized (freeze-dried) to obtain a dry powder. The average yield of the aqueous extract is approximately 30% (w/w) of the dry plant material.^[4]
- **Liquid-Liquid Partitioning (Hexane):** Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar compounds. Shake vigorously and allow the layers to separate. Discard the upper hexane layer.
- **Liquid-Liquid Partitioning (Ethyl Acetate):** To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat this step three times.
- **Concentration:** Combine the ethyl acetate fractions and concentrate them using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude flavonoid-rich extract.

Protocol 2: Isolation of (2R)-Flavanomarein using Column Chromatography

This protocol describes the isolation and purification of **(2R)-Flavanomarein** from the crude flavonoid-rich extract using a combination of silica gel and polyamide column chromatography.

Materials:

- Crude flavonoid-rich extract from Protocol 1

- Silica gel (60-120 mesh)
- Polyamide resin (60-100 mesh)[3]
- Glass chromatography columns
- Solvent system for silica gel: Chloroform-Methanol gradient
- Solvent system for polyamide: Ethanol-Water gradient (e.g., 10%, 40%, 70% ethanol)[3]
- Fraction collector
- Thin Layer Chromatography (TLC) plates (silica gel)
- TLC developing chamber
- UV lamp (254 nm and 366 nm)
- Rotary evaporator

Procedure:

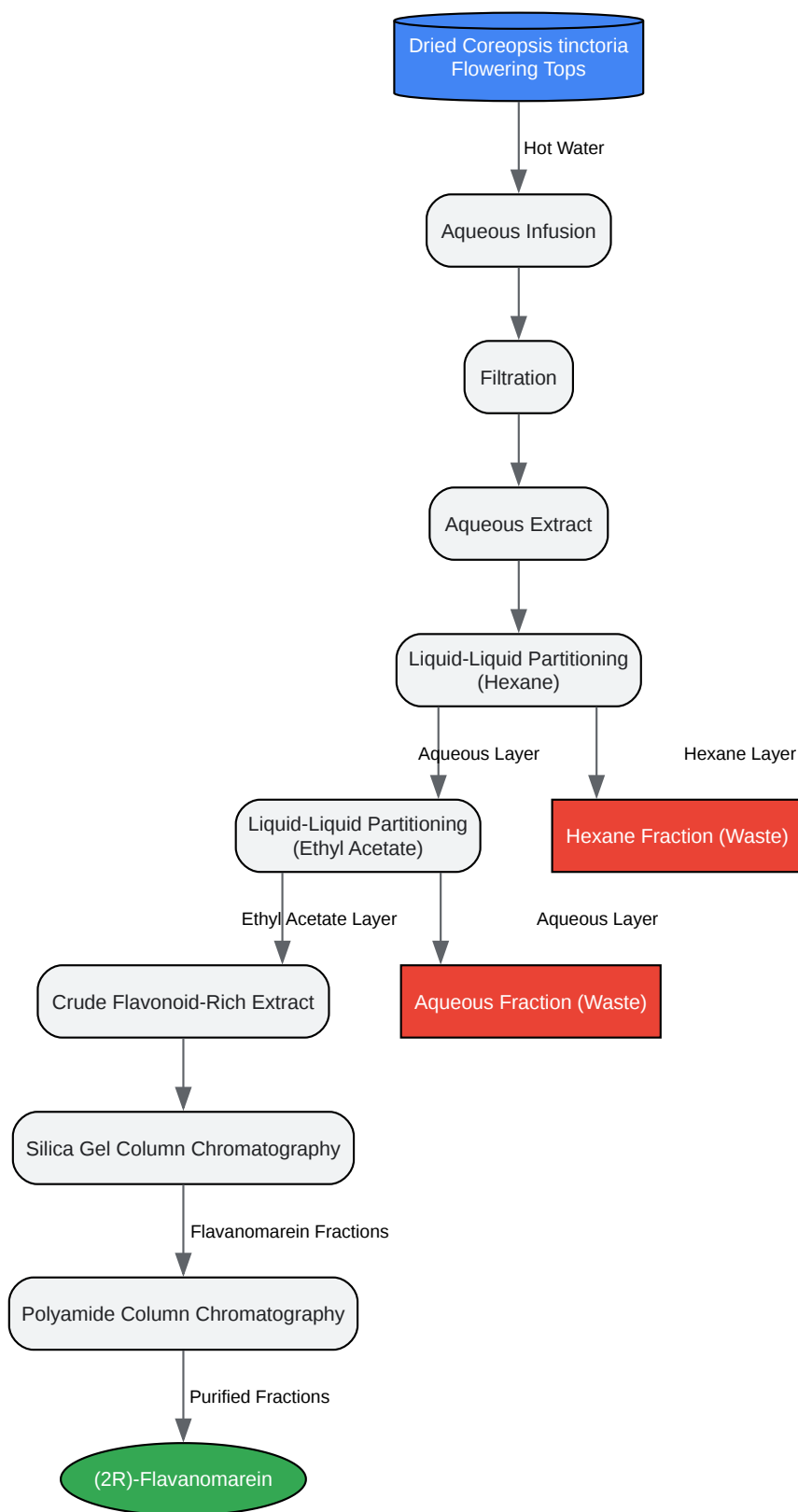
- Silica Gel Column Chromatography (Initial Fractionation):
 - Pack a glass column with silica gel slurried in chloroform.
 - Dissolve the crude flavonoid-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
 - Load the dried, adsorbed sample onto the top of the packed column.
 - Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).
 - Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp. Combine fractions containing the target compound based on their TLC profiles.
- Polyamide Column Chromatography (Purification):

- Pack a glass column with polyamide resin.
- Dissolve the flavanomarein-containing fractions from the silica gel chromatography in a small volume of the initial mobile phase (e.g., 10% ethanol).
- Load the sample onto the polyamide column.
- Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 40%, 70%).^[3]
- Collect fractions and monitor for the presence of flavanomarein using TLC or HPLC. A 10% ethanol fraction has been reported to yield flavanomarein with high purity.^[3]
- Concentration and Drying:
 - Combine the pure fractions containing **(2R)-Flavanomarein**.
 - Remove the solvent using a rotary evaporator.
 - Dry the isolated compound under vacuum to obtain a pure powder.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of **(2R)-Flavanomarein** from *Coreopsis tinctoria*.

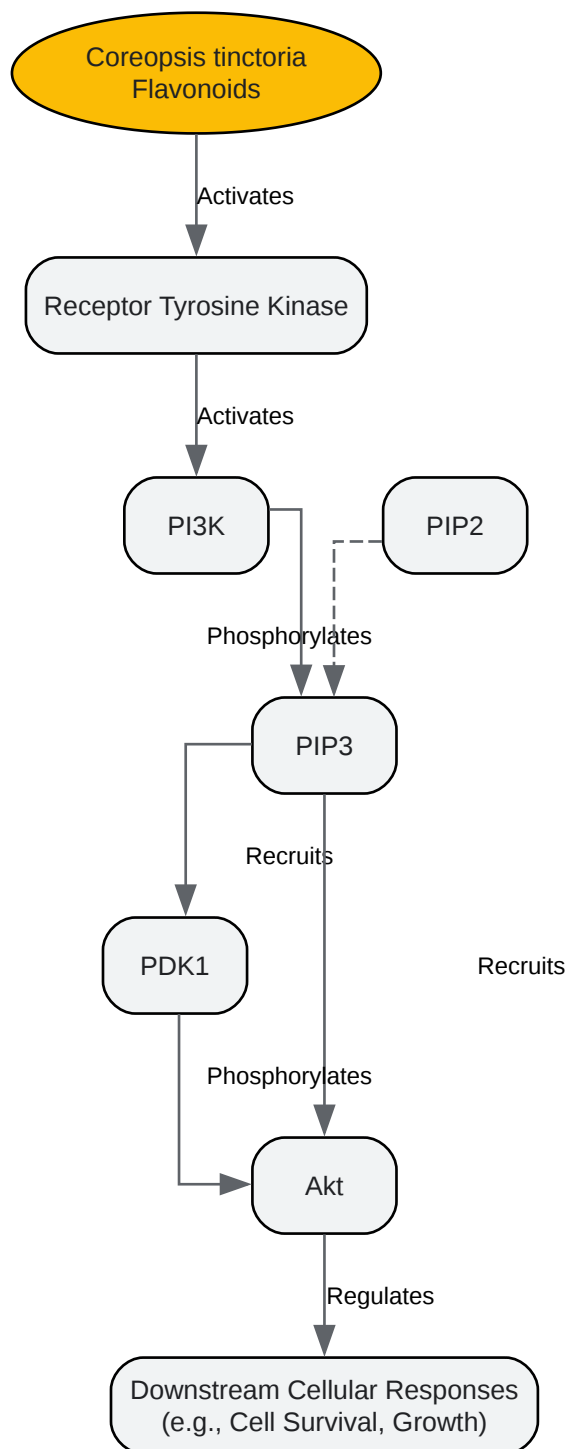


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Caption: Workflow for **(2R)-Flavanomarein** Extraction and Isolation.

Signaling Pathway

Flavonoids from *Coreopsis tinctoria* have been shown to exert their biological effects through various signaling pathways. The PI3K-Akt signaling pathway is a key pathway involved in cellular processes such as cell growth, survival, and metabolism, and it is a target of *Coreopsis tinctoria* flavonoids.



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Caption: PI3K-Akt Signaling Pathway and *C. tinctoria* Flavonoids.

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References

- 1. mdpi.com [mdpi.com]
- 2. Isolation and Identification of Signature Flavonoid Compounds in *Coreopsis tinctoria* Nutt. [spkx.net.cn]
- 3. View of Research progress on separation and characterization of bioflavonoids from *Coreopsis tinctoria* Nutt. | Journal of Food Bioactives [isnff-jfb.com]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
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